5-Nitrouridine
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Overview
Description
5-Nitrouridine is a modified nucleoside derived from uridine, where a nitro group is attached at the 5-position of the uracil ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitrouridine typically involves the nitration of uridine. One common method includes the reaction of uridine with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction conditions often require careful control of temperature and concentration to ensure the selective nitration at the 5-position of the uracil ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 5-Nitrouridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 5-amino-uridine.
Substitution: Formation of various substituted uridine derivatives.
Scientific Research Applications
5-Nitrouridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in nucleic acid modifications and interactions.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-nitrouridine involves its incorporation into nucleic acids, where it can affect the structure and function of RNA and DNA. The nitro group can participate in hydrogen bonding and other interactions, influencing the stability and conformation of nucleic acids. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that interact with molecular targets such as enzymes and receptors.
Comparison with Similar Compounds
5-Fluorouridine: A fluorinated analogue of uridine with significant anticancer activity.
5-Bromouridine: A brominated analogue used in nucleic acid research.
5-Iodouridine: An iodinated analogue with applications in molecular biology.
Comparison: 5-Nitrouridine is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. Unlike halogenated analogues, the nitro group can undergo reduction and substitution reactions, offering diverse chemical reactivity. Additionally, the nitro group can participate in specific interactions within biological systems, making this compound a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C9H11N3O8 |
---|---|
Molecular Weight |
289.20 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-nitropyrimidine-2,4-dione |
InChI |
InChI=1S/C9H11N3O8/c13-2-4-5(14)6(15)8(20-4)11-1-3(12(18)19)7(16)10-9(11)17/h1,4-6,8,13-15H,2H2,(H,10,16,17)/t4-,5-,6-,8-/m1/s1 |
InChI Key |
QSHRORQBJAVCRL-UAKXSSHOSA-N |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[N+](=O)[O-] |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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